Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone
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Description
The compound "Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone" is a subject of interest in organic chemistry due to its structural complexity and potential for various chemical transformations. Its synthesis and properties are explored in the context of developing novel organic compounds with specific characteristics.
Synthesis Analysis
The synthesis of compounds related to "Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone" involves regioselective synthesis techniques and cyclization reactions. For instance, cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives has been achieved through treatments with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone, yielding quinolin-8-ols regioselectively (Uchiyama et al., 1998). Additionally, Michael-Aldol condensation processes have been utilized to obtain related compounds, demonstrating the versatility of synthetic approaches (Hernández-Ortega et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing configurations and conformations that influence their chemical reactivity and properties. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate exhibits a chair conformation with specific group orientations contributing to its stability and reactivity (Hernández-Ortega et al., 2001).
Chemical Reactions and Properties
The reactivity of cyclohexyl ketones with various reagents has been a focus of research, exploring their potential in forming new chemical bonds and structures. Reactions with Lawesson's Reagent and the formation of trithiaphosphorines indicate the versatility of cyclohexyl ketones in chemical synthesis (Scheibye et al., 1982). Moreover, the Stobbe condensation has been employed to obtain naphthalene derivatives from cyclohexyl ketones, showcasing the utility of these compounds in complex organic syntheses (Baddar et al., 1971).
Scientific Research Applications
1. Application in Cancer Research
- Summary of the Application : Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides were synthesized and evaluated in vitro against HER-2 overexpressed breast cancer cell line SKBr-3 .
- Methods of Application : The compounds were synthesized, characterized, and evaluated in vitro .
- Results or Outcomes : All the compounds showed activity against HER-2 overexpressed SKBr-3 cells with IC50 = 17.44 ± 0.01 µM to 53.29 ± 0.33 µM .
2. Application in Heterocyclic Synthesis
- Summary of the Application : Cyanoacetohydrazides, which have a similar structure to the compound you mentioned, have been used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .
- Methods of Application : The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
- Results or Outcomes : The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis .
3. Application in Industrial Preparation of Simple Symmetrical Ethers
- Summary of the Application : The industrial preparation of simple symmetrical ethers often involves the reaction of an alkoxide ion with an alkyl halide, a process known as the Williamson Ether Synthesis .
- Methods of Application : The reaction proceeds via an S N 2 mechanism, and the choice of reactants is important to avoid competing E2 elimination .
- Results or Outcomes : This method is widely used in the industrial synthesis of ethers .
4. Application in Metal-Catalysed Transfer Hydrogenation
- Summary of the Application : Metal-catalysed hydrogenations are a powerful method for the reduction of ketones to produce the corresponding secondary alcohols .
- Methods of Application : The reaction involves the use of a metal catalyst and a hydrogen donor in a process known as transfer hydrogenation .
- Results or Outcomes : This method is used in the pharmaceutical, perfume, and agrochemical industries to produce valuable building blocks .
5. Application in Anticancer Therapy
- Summary of the Application : Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides were synthesized and evaluated in vitro against HER-2 overexpressed breast cancer cell line SKBr-3 .
- Methods of Application : The compounds were synthesized, characterized, and evaluated in vitro .
- Results or Outcomes : All the compounds showed activity against HER-2 overexpressed SKBr-3 cells with IC50 = 17.44 ± 0.01 µM to 53.29 ± 0.33 µM .
6. Application in Alkoxymercuration
- Summary of the Application : Alkoxymercuration is a process similar to oxymercuration, except that it converts an alkene into an ether .
- Methods of Application : The reaction involves the use of a metal catalyst and a hydrogen donor in a process known as transfer hydrogenation .
- Results or Outcomes : This method is used in the pharmaceutical, perfume, and agrochemical industries to produce valuable building blocks .
properties
IUPAC Name |
1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCODFIANGWDCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442502 |
Source
|
Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone | |
CAS RN |
175234-19-2 |
Source
|
Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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